
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Descripción general
Descripción
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for various receptors and its implications in antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a benzyl group and an amino alcohol moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research has shown that certain piperidine analogs exhibit micromolar activity against coronaviruses, including SARS-CoV-2. For instance, a study evaluated various 1,4,4-trisubstituted piperidines and identified several compounds with notable antiviral efficacy against human coronavirus 229E and SARS-CoV-2 .
Table 1: Antiviral Efficacy of Piperidine Derivatives
Compound | Activity (µM) | Target Virus |
---|---|---|
This compound | TBD | SARS-CoV-2 |
Other 1,4,4-Trisubstituted | Micromolar | HCoV-229E |
2. Chemokine Receptor Antagonism
The compound has also been investigated for its role as a chemokine receptor antagonist. A related series of benzyl-piperidines demonstrated potent antagonism at CCR3 receptors, which are implicated in inflammatory responses and allergic reactions. The structure-activity relationship (SAR) studies indicated that specific modifications to the piperidine ring significantly enhance binding potency and functional antagonism .
Table 2: CCR3 Antagonism Potency
Compound | IC50 (nM) | Mechanism |
---|---|---|
This compound | TBD | CCR3 Antagonist |
Benzyl-Piperidine Analog | Low Nanomolar | CCR3 Antagonist |
3. Neuroprotective Effects
Another area of investigation is the neuroprotective properties of related piperidine compounds. For example, certain derivatives have shown promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN) by inhibiting inflammatory pathways associated with neuroinflammation . Although specific data on this compound in this context is limited, the structural similarities suggest potential neuroprotective effects.
Case Study: Antiviral Screening
In a recent screening of piperidine derivatives against viral targets, researchers synthesized a series of compounds based on the core structure of this compound. The study aimed to optimize antiviral activity through systematic modifications to the benzyl and piperidine moieties. Results indicated that certain substitutions led to enhanced potency against SARS-CoV viruses while maintaining low cytotoxicity levels .
Case Study: CCR3 Receptor Antagonism
A study focused on the SAR of benzyl-piperidines revealed that introducing N-(alkyl) substituents significantly improved CCR3 receptor antagonism. This research underscores the importance of structural modifications in enhancing biological activity and provides a framework for further development of therapeutic agents targeting inflammatory conditions .
Aplicaciones Científicas De Investigación
The compound exhibits significant biological activities, including:
- Antiviral Activity
- Chemokine Receptor Antagonism
- Neuroprotective Effects
Antiviral Activity
Recent studies have highlighted the antiviral potential of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, particularly against coronaviruses such as SARS-CoV-2. Research indicates that piperidine derivatives can exhibit micromolar activity against various viral strains.
Table 1: Antiviral Efficacy of Piperidine Derivatives
Compound | Activity (µM) | Target Virus |
---|---|---|
This compound | TBD | SARS-CoV-2 |
Other 1,4,4-Trisubstituted Derivatives | Micromolar | HCoV-229E |
Chemokine Receptor Antagonism
The compound has been investigated for its role as an antagonist at chemokine receptors, particularly CCR3, which is involved in inflammatory responses. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance binding potency.
Table 2: CCR3 Antagonism Potency
Compound | IC50 (nM) | Mechanism |
---|---|---|
This compound | TBD | CCR3 Antagonist |
Benzyl-Piperidine Analog | Low Nanomolar | CCR3 Antagonist |
Neuroprotective Effects
Research into the neuroprotective properties of related piperidine compounds suggests potential applications in mitigating chemotherapy-induced peripheral neuropathy (CIPN). While specific data on this compound is limited, its structural similarities indicate possible neuroprotective effects.
Case Study 1: Antiviral Screening
In a recent study, researchers synthesized a series of piperidine derivatives based on the structure of this compound. The goal was to optimize antiviral activity through systematic modifications. Results indicated that certain substitutions significantly enhanced potency against SARS-CoV viruses while maintaining low cytotoxicity levels.
Case Study 2: CCR3 Receptor Antagonism
A focused study on SAR revealed that introducing N-(alkyl) substituents improved CCR3 receptor antagonism significantly. This research underscores the importance of structural modifications in enhancing biological activity and provides a framework for developing therapeutic agents targeting inflammatory conditions.
Propiedades
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTWYVLPFXWGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390022 | |
Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198823-22-2 | |
Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.